(S)-Tetrahydro-2H-pyran-3-carboxylic acid is a chiral compound with the molecular formula and a molecular weight of approximately 130.14 g/mol. It features a six-membered saturated ring structure containing an oxygen atom, which classifies it as a derivative of tetrahydropyran. The compound is characterized by a carboxylic acid functional group at the 3-position of the pyran ring, contributing to its reactivity and potential biological activity. Its stereochemical configuration is significant for its interactions in biological systems, making it an important subject of study in organic chemistry and medicinal chemistry .
There is no current information available on the specific mechanism of action of (S)-THP acid. Its potential applications and interactions with other molecules remain to be explored.
Safety information for (S)-THP acid is not documented. However, (RS)-THP acid is considered a corrosive irritant and may cause harm upon ingestion, skin contact, or inhalation []. It's advisable to handle (S)-THP acid with appropriate personal protective equipment following standard laboratory safety protocols until specific hazard data becomes available.
Several synthesis methods for (S)-tetrahydro-2H-pyran-3-carboxylic acid have been documented:
(S)-Tetrahydro-2H-pyran-3-carboxylic acid finds applications in:
Interaction studies involving (S)-tetrahydro-2H-pyran-3-carboxylic acid focus on its reactivity with biological macromolecules, such as proteins and nucleic acids. These studies are essential for understanding how this compound might influence biological pathways or serve as a lead compound in drug development. Preliminary data suggest that derivatives may interact with specific enzymes or receptors, impacting metabolic processes .
(S)-Tetrahydro-2H-pyran-3-carboxylic acid shares structural similarities with several other compounds within the tetrahydropyran family. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Formula | Similarity Index |
---|---|---|
Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | C6H8O4 | 0.93 |
Tetrahydropyran-4-yl-carboxylic acid | C6H10O2 | 0.93 |
Tetrahydrofuran-3-carboxylic acid | C5H8O3 | 0.89 |
4-Methyltetrahydro-2H-pyran-4-carboxylic acid | C7H12O3 | 0.89 |
(R)-Tetrahydrofuran-3-carboxylic acid | C5H8O3 | 0.89 |
The uniqueness of (S)-tetrahydro-2H-pyran-3-carboxylic acid lies primarily in its specific stereochemistry and functional group positioning, which may affect its biological activity and reactivity differently compared to its structural analogs .